REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([OH:10])=[C:6]([CH:9]=1)[CH:7]=[O:8].C([O-])([O-])=O.[K+].[K+].[CH3:17][O:18][C:19](=[O:35])[C:20]([CH3:34])([CH3:33])[CH2:21]OS(C1C=CC(C)=CC=1)(=O)=O>CN(C=O)C>[CH3:17][O:18][C:19](=[O:35])[C:20]([CH3:34])([CH3:33])[CH2:21][O:10][C:5]1[CH:4]=[CH:3][C:2]([Br:1])=[CH:9][C:6]=1[CH:7]=[O:8] |f:1.2.3|
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Name
|
|
Quantity
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4 g
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Type
|
reactant
|
Smiles
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BrC=1C=CC(=C(C=O)C1)O
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Name
|
|
Quantity
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4 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
COC(C(COS(=O)(=O)C1=CC=C(C=C1)C)(C)C)=O
|
Control Type
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UNSPECIFIED
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Setpoint
|
140 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
cooled to room temperature
|
Type
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CUSTOM
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Details
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partitioned between water and ethyl acetate
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Type
|
WASH
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Details
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The organic layer was washed with water (3×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous Na2SO4
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
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Name
|
|
Type
|
product
|
Smiles
|
COC(C(COC1=C(C=C(C=C1)Br)C=O)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |